Acetophenone-13C

Description

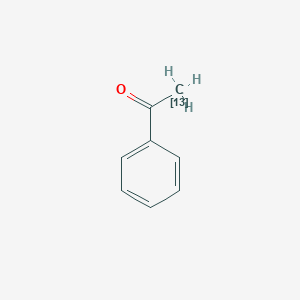

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl(213C)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOLFJPFCHCOCG-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71777-36-1 | |

| Record name | 71777-36-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Acetophenone-¹³C

Introduction: The Significance of Isotopic Labeling in Acetophenone

Acetophenone, the simplest aromatic ketone, serves as a fundamental building block in organic synthesis and a model compound in various spectroscopic and mechanistic studies. The introduction of a stable isotope, such as Carbon-13 (¹³C), into its structure creates a powerful tool for researchers, scientists, and drug development professionals. Acetophenone-¹³C, where one or more ¹²C atoms are replaced by the heavier ¹³C isotope, provides a unique spectroscopic signature that allows for precise tracking and quantification in complex chemical and biological systems.

This guide focuses primarily on Acetophenone-methyl-¹³C (also known as Acetophenone-α-¹³C or 1-Phenylethan-2-¹³C-one), where the isotopic label is incorporated into the methyl group. This specific isotopologue is invaluable for elucidating reaction mechanisms, performing metabolic flux analysis, and serving as an internal standard in mass spectrometry-based assays[1][2]. We will explore its core physical properties, delve into the spectroscopic techniques used for its characterization, and provide practical, field-proven insights into its application.

Core Physical and Molecular Properties

The substitution of a ¹²C atom with a ¹³C atom results in a subtle increase in molecular weight but generally has a negligible effect on macroscopic physical properties such as melting point, boiling point, and solubility. This is because these properties are primarily governed by intermolecular forces, which are not significantly altered by the change in nuclear mass. The most profound differences manifest at the atomic level, observable through spectroscopic methods.

Comparative Data of Acetophenone Isotopologues

The following table summarizes the key physical properties of Acetophenone-methyl-¹³C and compares them with unlabeled acetophenone and other common ¹³C-labeled variants. This comparative approach is crucial for selecting the appropriate standard for a given application and for understanding the subtle influence of isotopic labeling.

| Property | Acetophenone (Unlabeled) | Acetophenone-methyl-¹³C | Acetophenone-(ring-¹³C₆) | Acetophenone-¹³C₈ |

| CAS Number | 98-86-2[2] | 71777-36-1[1][2] | 125770-94-7[3] | --- |

| Chemical Formula | C₈H₈O | C₇¹³CH₈O[1] | ¹³C₆H₅COCH₃[3] | ¹³C₆H₅¹³CO¹³CH₃ |

| Molecular Weight | 120.15 g/mol [4] | 121.14 g/mol [1][5][6] | 126.10 g/mol [3] | 128.09 g/mol |

| Appearance | Colorless liquid or solid (<20 °C) | Colorless to light yellow liquid[1] | Liquid (Assumed) | Liquid (Assumed) |

| Melting Point | 19-20 °C[5] | 19-20 °C[5][7] | 19-20 °C[3] | 19-20 °C |

| Boiling Point | 202 °C[5] | 202 °C[5][7] | 202 °C[3] | 202 °C |

| Density (at 25 °C) | ~1.03 g/mL[8] | 1.038 g/mL[1] | 1.081 g/mL[3] | 1.097 g/mL |

| Refractive Index (n20/D) | ~1.534[8] | 1.533[7] | --- | --- |

| Solubility | Slightly soluble in water (5.5 g/L); soluble in organic solvents[9] | Soluble in DMSO[1] | Soluble in organic solvents (Assumed) | Soluble in organic solvents (Assumed) |

Note: Data for some isotopologues are inferred from structurally similar compounds and general principles of isotopic labeling.

Spectroscopic Characterization: The Definitive Fingerprint

Spectroscopy is the cornerstone of isotopic analysis, providing unambiguous confirmation of the label's presence, location, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹³C NMR is the most direct and informative method for identifying the position of a ¹³C label. The ¹³C nucleus has a nuclear spin (I=½), just like a proton, making it NMR-active. In natural abundance, only about 1.1% of carbon atoms are ¹³C, resulting in weak signals. When a position is enriched to 99% with ¹³C, its corresponding signal in the NMR spectrum becomes exceptionally intense, serving as an unmistakable marker.

For Acetophenone-methyl-¹³C, the ¹³C NMR spectrum will exhibit a signal for the methyl carbon (~26.6 ppm) that is dramatically enhanced in intensity compared to the signals of the aromatic carbons and the carbonyl carbon. The chemical shifts of the other carbons remain largely unchanged.

Experimental Protocol: Acquiring a Quantitative ¹³C NMR Spectrum

This protocol outlines the steps for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum to verify the isotopic enrichment of Acetophenone-methyl-¹³C.

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of Acetophenone-methyl-¹³C and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Use of an ultrasonic bath can aid dissolution if needed[1].

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition Parameters (for a 500 MHz spectrometer):

-

Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker system).

-

Pulse Width (P1): Calibrate the 90° pulse width for ¹³C (typically 8-12 µs). For quantitative results, a 30° flip angle is often used to allow for faster repetition.

-

Spectral Width (SW): Set to cover the entire expected range of carbon signals (e.g., 0-220 ppm).

-

Number of Scans (NS): While a single scan may be sufficient to see the enriched signal, acquiring at least 16-64 scans is recommended for good signal-to-noise for the natural abundance carbons.

-

Relaxation Delay (D1): Set a sufficient delay to allow for full relaxation of all carbon nuclei, which is critical for accurate integration. A delay of 5-10 seconds is a good starting point.

-

Decoupling: Use broadband proton decoupling (e.g., cpdprg2) to collapse C-H coupling and improve signal-to-noise.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in positive absorption mode.

-

Perform a baseline correction.

-

Reference the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate all carbon signals. The integral of the methyl carbon peak should be significantly larger than the others, confirming the position and high level of isotopic enrichment.

-

Mass Spectrometry (MS)

Causality: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). It is the definitive technique for confirming the molecular weight of a compound and, therefore, the incorporation of a heavy isotope. Unlabeled acetophenone has a molecular weight of approximately 120.15 g/mol , resulting in a molecular ion peak (M⁺) at m/z 120[10][11]. The incorporation of a single ¹³C atom in Acetophenone-methyl-¹³C increases the molecular weight by approximately one mass unit, shifting the molecular ion peak to m/z 121[5][6]. This M+1 peak becomes the new base peak or molecular ion peak, depending on the fragmentation pattern.

The primary fragmentation pathway for acetophenone involves the loss of the methyl group to form the stable benzoyl cation (C₆H₅CO⁺).

-

Unlabeled Acetophenone: M⁺ at m/z 120; loss of •CH₃ (15 Da) gives a fragment at m/z 105.

-

Acetophenone-methyl-¹³C: M⁺ at m/z 121; loss of •¹³CH₃ (16 Da) gives the same fragment at m/z 105.

This predictable fragmentation provides secondary confirmation of the label's location.

Diagram: Mass Spectrometry Fragmentation of Acetophenone-¹³C

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. isotope.com [isotope.com]

- 3. Buy Acetophenone-(ring- 13 C 6 ) 99 atom 13 C, 99 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 4. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Acetophenone-13C | C8H8O | CID 12196839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ACETOPHENONE-METHYL-13C | 71777-36-1 [chemicalbook.com]

- 8. 98-86-2 CAS MSDS (Acetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Acetophenone - Wikipedia [en.wikipedia.org]

- 10. memphis.edu [memphis.edu]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-Depth Technical Guide to the Synthesis and Purification of Acetophenone-¹³C

Introduction

Isotopically labeled compounds are indispensable tools in modern scientific research, providing unparalleled insights into reaction mechanisms, metabolic pathways, and quantitative analysis.[1] Acetophenone, the simplest aromatic ketone, serves as a fundamental building block in the synthesis of numerous pharmaceuticals and fine chemicals.[2][3] The incorporation of a stable carbon-13 (¹³C) isotope into the acetophenone scaffold creates Acetophenone-¹³C, a powerful tracer for a variety of applications, including metabolic flux analysis and as an internal standard for quantitative mass spectrometry and NMR studies.[1][4]

This guide provides a comprehensive overview of the synthesis, purification, and analytical validation of Acetophenone-¹³C. As a senior application scientist, my focus extends beyond mere procedural steps to elucidate the underlying chemical principles and rationale behind key experimental choices. The methodologies presented are designed to be self-validating, ensuring researchers can confidently produce and verify this critical labeled compound with high purity and isotopic enrichment.

Strategic Considerations for ¹³C Labeling

The specific placement of the ¹³C atom within the acetophenone molecule is a critical decision dictated by the intended research application. The primary positions for labeling are the carbonyl carbon, the methyl carbon, or one or more carbons on the phenyl ring.

-

Carbonyl-¹³C Labeling: This is the most common and often most synthetically accessible approach. It is ideal for tracking the fate of the acyl group in biochemical transformations or for mechanistic studies involving the carbonyl functionality.

-

Methyl-¹³C Labeling: Labeling the methyl group is useful for studying reactions involving C-H activation at this position or for tracking the methyl group as a distinct metabolic unit.

-

Phenyl Ring-¹³C Labeling: Uniform (¹³C₆) or specific position labeling of the aromatic ring is employed when the focus is on the metabolism or transformation of the benzene moiety.[5] This is typically achieved using a labeled benzene precursor, such as Benzene-¹³C₆.[6][7]

For cost-effectiveness and broad applicability, this guide will focus on the synthesis of Acetophenone-carbonyl-¹³C , utilizing a readily available ¹³C-labeled one-carbon synthon.

Synthetic Methodologies

Two robust and widely adopted methods for the synthesis of aryl ketones are the Friedel-Crafts acylation and the Grignard reaction. Both can be readily adapted for isotopic labeling.

Method A: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that forms a C-C bond between an aromatic ring and an acyl group.[3][8] Its directness and use of readily available starting materials make it a primary choice.

Principle & Rationale: The reaction proceeds by activating an acylating agent, such as acetyl-1-¹³C chloride, with a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). This generates a highly electrophilic acylium ion. The π-electrons of the benzene ring attack this ion, forming a resonance-stabilized carbocation (the sigma complex). Subsequent deprotonation of this intermediate by the [AlCl₄]⁻ complex restores aromaticity and yields the desired ketone, with the liberation of HCl. The choice of AlCl₃ is based on its high efficacy and cost-effectiveness, though it must be used in stoichiometric amounts as it complexes with the product ketone.

Experimental Protocol: Synthesis of Acetophenone-carbonyl-¹³C via Friedel-Crafts Acylation

-

Materials:

-

Anhydrous Benzene (C₆H₆)

-

Acetyl-1-¹³C chloride (¹³CH₃COCl) or Acetic-1-¹³C anhydride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Carbon disulfide (CS₂) or Dichloromethane (CH₂Cl₂) (solvent)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

-

Procedure:

-

Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a trap for HCl gas. Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add anhydrous AlCl₃ (1.2 equivalents) and cover it with the anhydrous solvent (e.g., Carbon disulfide).[9]

-

In the dropping funnel, prepare a solution of anhydrous benzene (1.0 equivalent) and Acetyl-1-¹³C chloride (1.05 equivalents).

-

Cool the flask containing the AlCl₃ slurry in an ice bath. Slowly add the benzene/acetyl chloride solution dropwise from the funnel with vigorous stirring. A vigorous reaction with the evolution of HCl gas will occur.[9] Control the rate of addition to maintain a manageable reaction temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 30-60 minutes to drive the reaction to completion.[9]

-

Cool the reaction mixture back to room temperature and then very cautiously pour it onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[10]

-

Transfer the resulting mixture to a separatory funnel. The organic layer (often the lower layer if CS₂ is used) is separated.

-

Extract the aqueous layer with two portions of the solvent (or diethyl ether) to recover any remaining product.[10]

-

Combine the organic layers for purification.

-

Synthesis Workflow: Friedel-Crafts Acylation

Caption: Workflow for ¹³C-labeled acetophenone synthesis via the Grignard pathway.

Purification and Isolation

Achieving high chemical and isotopic purity is paramount. A multi-step purification protocol is employed to remove unreacted starting materials, catalysts, and byproducts.

Principle & Rationale: The purification train begins with aqueous washes to remove water-soluble inorganic salts and acids/bases. A wash with sodium bicarbonate or sodium hydroxide neutralizes any remaining acid catalyst. [10]Column chromatography is then used to separate the target compound from non-polar byproducts (like biphenyl from the Grignard reaction) and more polar impurities. [11]Finally, distillation under reduced pressure is an effective method to obtain the final product in high purity, as acetophenone has a relatively high boiling point (202 °C). [9] Detailed Purification Protocol:

-

Aqueous Workup: Take the combined organic layers from the synthesis and wash sequentially with:

-

10% Sodium hydroxide solution (to remove acidic impurities). [10] * Water.

-

Saturated sodium chloride solution (brine, to aid in drying).

-

-

Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent.

-

Solvent Removal: Remove the bulk of the solvent using a rotary evaporator.

-

Column Chromatography:

-

Prepare a silica gel column using a non-polar solvent system, such as hexane/ethyl acetate (e.g., 95:5 v/v). [11] * Load the crude product onto the column.

-

Elute the column, collecting fractions and monitoring them by Thin Layer Chromatography (TLC).

-

Combine the fractions containing the pure product.

-

-

Final Distillation: Remove the chromatography solvent from the combined pure fractions via rotary evaporation. Purify the resulting oil by vacuum distillation to yield Acetophenone-¹³C as a colorless liquid. [9]

Analytical Validation and Quality Control

Rigorous analytical testing is required to confirm the structure, purity, and isotopic enrichment of the final product.

Rationale: Each analytical technique provides a unique piece of information. Mass Spectrometry directly confirms the mass increase due to the ¹³C isotope. ¹³C NMR is the definitive method to verify the position and success of the labeling, as the signal for the labeled carbon will be dramatically enhanced. ¹H NMR confirms the overall molecular structure is correct and helps assess chemical purity.

| Analytical Technique | Purpose | Expected Result for Acetophenone-carbonyl-¹³C |

| Mass Spectrometry (MS) | Confirm molecular weight and isotopic incorporation. | Molecular ion (M⁺) peak at m/z = 121. [12][13]The base peak is expected at m/z = 105 (loss of -CH₃). [12][14] |

| ¹³C NMR | Confirm position and enrichment of the ¹³C label. | A significantly enhanced singlet at δ ≈ 198.1 ppm (carbonyl carbon). [11]Other peaks: δ ≈ 137.1 (ipso-C), 133.0 (para-C), 128.5 (ortho-C), 128.2 (meta-C), 26.5 (methyl-C). [11][15] |

| ¹H NMR | Confirm structural integrity and chemical purity. | δ ≈ 7.97 (m, 2H, ortho-H), 7.58 (m, 1H, para-H), 7.47 (m, 2H, meta-H), 2.62 (s, 3H, methyl-H). [11] |

| Infrared (IR) Spectroscopy | Confirm functional groups. | Strong C=O stretch absorption. The ¹³C=O bond will cause a shift to a slightly lower frequency (~1645-1665 cm⁻¹) compared to the unlabeled C=O (~1685 cm⁻¹). |

Data Interpretation Logic

Caption: Logical flow for the analytical validation of synthesized Acetophenone-¹³C.

Conclusion

The synthesis of Acetophenone-¹³C can be reliably achieved through well-established organic transformations such as the Friedel-Crafts acylation or Grignard reaction, adapted with ¹³C-labeled starting materials. The choice of method may depend on available precursors, scale, and desired purity profile. A meticulous multi-step purification process involving aqueous workup, column chromatography, and distillation is critical for obtaining a final product suitable for sensitive research applications. Finally, a comprehensive suite of analytical techniques—most notably Mass Spectrometry and ¹³C NMR—provides the necessary validation of isotopic incorporation, chemical purity, and structural identity, ensuring the integrity of subsequent scientific investigations.

References

- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

- ChemicalBook. Acetophenone(98-86-2) 13C NMR spectrum.

- Lane, A. N., et al. (2011).

- Benchchem. Benzene-13C6 | 13C-Labeled Benzene Standard.

- MedChemExpress. Acetophenone-13C (1-Phenylethan-1-One-13C).

- Gowda, K., et al. (2012).

- Benchchem.

- Busto, E., et al. (2021). Biocatalytic Friedel-Crafts Reactions. PMC - NIH.

- University of Wisconsin-Madison.

- Echemi. (2025).

- Roberts, R.M., & Gibson, T.L. (1984). Applications of isotopic labeling to the study of Friedel-Crafts reactions. INIS-IAEA.

- Cambridge Isotope Labor

- CHEM4604-GC-MS lab.

- Ziarani, G. M., et al. (2023). Recent advances in the application of acetophenone in heterocyclic compounds synthesis. SpringerLink.

- PrepChem.com.

- Sciencemadness Discussion Board. (2012). Synthesis of Acetophenone.

- National Institute of Standards and Technology. Acetophenone - NIST WebBook.

- Glisic, S., & Djordjevic, I. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central.

- Organic Chemistry Portal. Grignard Reaction.

- Leah4Sci. (2020).

- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.

- Chemistry LibreTexts. (2023). Grignard Reagents.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isotope.com [isotope.com]

- 8. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. sciencemadness.org [sciencemadness.org]

- 11. rsc.org [rsc.org]

- 12. asdlib.org [asdlib.org]

- 13. memphis.edu [memphis.edu]

- 14. Acetophenone [webbook.nist.gov]

- 15. Acetophenone(98-86-2) 13C NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to Acetophenone-¹³C: Chemical Structure, Isotopic Labeling, and Applications

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical and biomedical research, the strategic use of stable isotopically labeled compounds is indispensable. These molecules, where one or more atoms have been replaced by a heavier, non-radioactive isotope, serve as powerful tools for elucidating complex biological and chemical processes. Among these, Carbon-13 (¹³C) labeled compounds are of particular importance due to the ubiquity of carbon in organic molecules and the utility of ¹³C in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

This guide provides an in-depth technical overview of Acetophenone-¹³C, a versatile labeled analog of the simplest aromatic ketone. We will explore its chemical structure, the nuances of its isotopic labeling, the rationale behind selecting specific labeling positions, and its critical applications in research and drug development. This document is designed to move beyond a simple recitation of facts, offering instead a synthesis of technical accuracy and field-proven insights to empower researchers in their experimental design and data interpretation.

Part 1: The Chemical Structure of Acetophenone-¹³C

Acetophenone (C₈H₈O) is an organic compound with a phenyl group attached to a methyl ketone. Its structure is foundational to understanding its isotopically labeled counterparts. The molecule consists of a benzene ring bonded to a carbonyl group (C=O), which is in turn bonded to a methyl group.

Why ¹³C Labeling?

Carbon exists primarily as the ¹²C isotope, with ¹³C having a natural abundance of approximately 1.1%. While ¹²C is NMR-inactive, the ¹³C nucleus possesses a nuclear spin of ½, making it NMR-active. This property allows for the direct observation and characterization of carbon skeletons in molecules, providing invaluable structural and dynamic information.[1] In mass spectrometry, the incorporation of ¹³C results in a predictable mass shift, enabling its use as an internal standard for precise quantification and as a tracer in metabolic studies.[2][3]

The carbon atoms in acetophenone are chemically distinct and can be selectively replaced with a ¹³C isotope. The common positions for isotopic labeling are the carbonyl carbon, the methyl carbon, and the carbons of the phenyl ring.

Part 2: Isotopic Labeling Positions and Their Significance

The choice of the ¹³C labeling position in acetophenone is a critical experimental decision driven by the specific research question. Each isotopologue offers unique advantages for different applications.

| Labeling Position | Common Name | Key Applications | Rationale for Selection |

| Carbonyl Carbon | Acetophenone-(carbonyl-¹³C) | Mechanistic studies of carbonyl reactions, Mass spectrometry internal standard | The carbonyl group is a reactive center. Labeling this position allows for tracking the fate of this specific carbon in chemical transformations. In MS, the primary fragmentation of acetophenone involves the loss of the methyl group to form the stable benzoyl cation (m/z 105), which retains the carbonyl carbon.[4] This makes carbonyl-¹³C acetophenone an excellent internal standard as the label is preserved in the most abundant fragment ion. |

| Methyl Carbon | Acetophenone-(methyl-¹³C) | Studying reactions involving the methyl group, Mass spectrometry internal standard | This labeling is useful for investigating reactions where the methyl group is the site of transformation, such as aldol condensations. While it can be used as an internal standard, the label is lost in the primary fragmentation pathway in mass spectrometry, which may be less ideal for certain quantitative methods. |

| Phenyl Ring | Acetophenone-(ring-¹³C₆) | Metabolic fate studies, Pharmacokinetic studies | When investigating the metabolic transformation of the aromatic ring, such as hydroxylation or ring cleavage, a fully ring-labeled acetophenone is the ideal tracer.[5][6] This ensures that the isotopic label is retained even if the acetyl group is cleaved or modified. |

Diagram of Acetophenone Structure and Labeling Positions

Caption: Possible ¹³C labeling positions in Acetophenone.

Part 3: Synthesis and Verification of Acetophenone-¹³C

The synthesis of Acetophenone-¹³C isotopologues typically involves the use of commercially available ¹³C-labeled starting materials.

Synthesis of Acetophenone-(carbonyl-¹³C):

A common and efficient method for synthesizing carbonyl-¹³C labeled ketones is the Friedel-Crafts acylation.[4][7][8] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group.

-

Reaction: Benzene is reacted with ¹³C-labeled acetyl chloride ([¹³C]acetyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Mechanism: The Lewis acid activates the [¹³C]acetyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene ring to form the ¹³C-labeled acetophenone.

Synthesis of Acetophenone-(methyl-¹³C):

This isotopologue can be synthesized using ¹³C-labeled methyl iodide ([¹³C]methyl iodide) as the source of the labeled methyl group. A plausible synthetic route involves the reaction of benzoyl chloride with a ¹³C-methyl organometallic reagent, such as [¹³C]methylmagnesium iodide (a Grignard reagent).

Synthesis of Acetophenone-(ring-¹³C₆):

The synthesis of fully ring-labeled acetophenone starts with ¹³C-labeled benzene ([¹³C₆]benzene). The Friedel-Crafts acylation is then carried out using unlabeled acetyl chloride and a Lewis acid catalyst to introduce the acetyl group onto the labeled aromatic ring.[6]

Analytical Verification:

The successful synthesis and the precise location of the ¹³C label are confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

-

¹³C-NMR Spectroscopy: This is the most direct method for confirming the position of the ¹³C label. The chemical shift of the enriched carbon atom will show a significantly enhanced signal intensity compared to the signals from the carbons at natural abundance. The predicted ¹³C NMR spectrum of unlabeled acetophenone shows distinct peaks for the carbonyl carbon (~198 ppm), the methyl carbon (~26 ppm), and the aromatic carbons (in the range of 128-137 ppm).

-

Mass Spectrometry: The mass spectrum of the labeled acetophenone will show a molecular ion peak (M⁺) that is shifted by the number of incorporated ¹³C atoms. For example, Acetophenone-(carbonyl-¹³C) will have a molecular weight of 121 g/mol , compared to 120 g/mol for the unlabeled compound. Tandem mass spectrometry (MS/MS) can further confirm the label's position by analyzing the fragmentation pattern. For instance, in Acetophenone-(carbonyl-¹³C), the major fragment ion (benzoyl cation) will have an m/z of 106, whereas for unlabeled acetophenone, it is 105.

Part 4: Applications in Research and Drug Development

The use of Acetophenone-¹³C spans a wide range of applications, from fundamental mechanistic studies to regulated bioanalysis in drug development.

1. Internal Standard for Quantitative Analysis:

Stable isotope-labeled internal standards (SIL-ISs) are considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[2] Acetophenone-¹³C, particularly the carbonyl-labeled version, serves as an ideal internal standard for the quantification of unlabeled acetophenone or structurally related analytes.

-

Principle: A known amount of the SIL-IS is added to the sample at the beginning of the sample preparation process. The SIL-IS co-elutes with the analyte during chromatography and experiences similar matrix effects and ionization suppression in the mass spectrometer. Because the analyte and the IS are chemically identical, any variations during sample preparation and analysis affect both compounds equally. The ratio of the analyte's MS signal to the IS's MS signal is then used to accurately calculate the analyte's concentration.

-

Self-Validating System: The use of a SIL-IS creates a self-validating system. Consistent analyte-to-IS peak area ratios across the calibration curve and in quality control samples demonstrate the method's robustness and reliability, as recommended by regulatory bodies like the FDA.[9][10]

2. Mechanistic Probe in Reaction Studies:

By strategically placing a ¹³C label, chemists can trace the fate of specific atoms through a reaction mechanism. For example, in studying the rearrangement of a ketone, labeling the carbonyl carbon of acetophenone can reveal whether this carbon migrates or remains in its original position in the product.

3. Tracer in Metabolic Fate and Drug Metabolism Studies:

¹³C-labeled compounds are invaluable for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics.[5][6]

-

Workflow: A ¹³C-labeled compound, such as Acetophenone-(ring-¹³C₆), is administered to a biological system (e.g., cell culture, animal model, or human volunteer). Samples (e.g., plasma, urine, tissues) are collected over time and analyzed by LC-MS or NMR. The ¹³C label allows for the unambiguous detection and identification of the parent compound and its metabolites, even at low concentrations, against a complex biological background.[11][12]

Experimental Workflow for a Metabolic Study

Caption: A typical workflow for a metabolic fate study using ¹³C-labeled acetophenone.

Part 5: Experimental Protocol: Quantification of a Target Analyte using Acetophenone-¹³C as an Internal Standard

This section provides a representative, detailed protocol for the quantification of acetophenone in a biological matrix (e.g., human plasma) using Acetophenone-(carbonyl-¹³C) as an internal standard by LC-MS/MS. This protocol is designed as a self-validating system, incorporating elements of standard bioanalytical method validation guidelines.[9][10]

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of acetophenone and dissolve in 10 mL of methanol.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Acetophenone-(carbonyl-¹³C) and dissolve in 10 mL of methanol.

-

Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 methanol:water mixture.

2. Preparation of Calibration Standards and Quality Control Samples:

-

Calibration Standards: Spike 95 µL of blank human plasma with 5 µL of the appropriate analyte working solution to achieve final concentrations ranging from, for example, 1 to 1000 ng/mL.

-

QC Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

4. LC-MS/MS Conditions:

-

LC System: A standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

Acetophenone: Q1: 121.1 m/z → Q3: 105.1 m/z

-

Acetophenone-(carbonyl-¹³C): Q1: 122.1 m/z → Q3: 106.1 m/z

-

5. Data Analysis and Validation:

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

-

Quantification: Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Acceptance Criteria (Self-Validation): The method is considered valid if:

-

The calibration curve has a correlation coefficient (r²) ≥ 0.99.

-

The back-calculated concentrations of the calibration standards are within ±15% of the nominal value (±20% at the lower limit of quantification, LLOQ).

-

The accuracy and precision of the QC samples are within ±15%.

-

Conclusion

Acetophenone-¹³C is more than just a labeled molecule; it is a versatile and powerful tool that enables researchers to ask and answer fundamental questions in chemistry and biology. From providing the analytical rigor required for quantitative bioanalysis in regulated environments to tracing the intricate pathways of metabolism, the strategic application of Acetophenone-¹³C exemplifies the profound impact of stable isotope labeling in modern science. By understanding the principles of its structure, the rationale behind specific labeling patterns, and the validated methodologies for its application, researchers can harness the full potential of this compound to generate high-quality, reliable, and insightful data.

References

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

-

Hermann, G., et al. (2018). ¹³C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 155, 152-159. [Link]

-

Malachová, A., et al. (2006). Suitability of a fully ¹³C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry, 384(3), 692-696. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

-

van de Merbel, N. C. (2008). Bioanalytical method validation and bioanalysis in regulated settings. In Sample Preparation in LC-MS Bioanalysis (pp. 361-382). John Wiley & Sons, Ltd. [Link]

-

U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

-

Cohen, J. D., & Schulze, A. (1985). ¹³C₆-[Benzene Ring]-Indole-3-Acetic Acid. Plant Physiology, 79(3), 659-663. [Link]

-

Prakash, C., & Lectka, T. (2007). Friedel-Crafts Acylation with Amides. The Journal of Organic Chemistry, 72(15), 5847-5850. [Link]

-

Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(9), 1672-1689. [Link]

-

ACS Publications. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications. [Link]

-

Leonardi, D., et al. (2021). An Integrated ¹²C/¹³C Exchange Platform for Accessing Isotopically-Labeled Ketones via Dual Catalytic C–C Bond-Functionalization. Journal of the American Chemical Society, 143(30), 11624-11632. [Link]

-

Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. Pearson. [Link]

-

Scribd. (n.d.). Synthesis of Acetophenone. Scribd. [Link]

-

Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Master Organic Chemistry. [Link]

-

Sprangers, R., & Kay, L. E. (2007). Aromatic ring dynamics, thermal activation and transient conformations of a 468 kDa enzyme by specific ¹H-¹³C labeling and fast-MAS NMR. eLife, 6, e29751. [Link]

-

Organic Syntheses. (n.d.). methyl iodide. Organic Syntheses. [Link]

-

Duncton, M. A. J., & Fetterly, B. M. (2018). Trimethylsilyldiazo[¹³C]methane: A Versatile ¹³C-Labelling Reagent. Organic Syntheses, 95, 316-340. [Link]

-

Buescher, J. M., et al. (2015). A roadmap for interpreting ¹³C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. [Link]

-

Corrosive Chemistry. (2021, January 13). Synthesis of p-Methylacetophenone [Video]. YouTube. [Link]

-

Stothers, J. B. (1972). ¹³C CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Quarterly Reviews, Chemical Society, 19(2), 144-167. [Link]

-

He, L., et al. (2017). Dynamic ¹³C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling. In Metabolomics (pp. 141-155). Springer, New York, NY. [Link]

-

Senger, R. S., & Papoutsakis, E. T. (2008). Metabolic flux elucidation for large-scale models using ¹³C labeled isotopes. Biotechnology and Bioengineering, 101(5), 1036-1050. [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting ¹³C metabolite labeling patterns from cells. Metabolic engineering, 16, 12-23. [Link]

-

Åkerberg, O., & Norin, T. (1998). NMR study of ¹³C-kinetic isotope effects at ¹³C natural abundance to characterize oxidations and an enzyme-catalyzed reduction. Tetrahedron, 54(43), 13195-13204. [Link]

-

Sonnewald, U., & Schousboe, A. (2001). Landmarks in the application of ¹³C-magnetic resonance spectroscopy to studies of neuronal/glial relationships. Journal of Neuroscience Research, 65(4), 283-289. [Link]

-

López-Rojas, P., et al. (2023). Characterization of a Silver Vinylcarbene Intermediate in Carbene–Alkyne Metathesis and Its Concerted C(sp²)–H Insertion. Journal of the American Chemical Society, 145(1), 221-228. [Link]

-

Spiteller, M., & Steglich, W. (2004). Synthesis of [phenyl-¹³C₆]lachnanthocarpone and other ¹³C-labelled phenylphenalenones. Journal of Labelled Compounds and Radiopharmaceuticals, 47(10), 693-701. [Link]

Sources

- 1. Landmarks in the application of 13C-magnetic resonance spectroscopy to studies of neuronal/glial relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up | Semantic Scholar [semanticscholar.org]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 5. fda.gov [fda.gov]

- 6. Page loading... [guidechem.com]

- 7. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. fda.gov [fda.gov]

- 10. fda.gov [fda.gov]

- 11. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling | Springer Nature Experiments [experiments.springernature.com]

- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Abundance of ¹³C in Acetophenone for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the natural abundance of the stable isotope Carbon-13 (¹³C) within acetophenone. It is designed for researchers, scientists, and professionals in drug development who require a comprehensive understanding of isotopic distribution for applications ranging from metabolic studies to authentication and quality control. We will delve into the theoretical underpinnings, present validated analytical methodologies, and offer practical insights into the interpretation of isotopic data.

Introduction: The Significance of Natural Isotopic Abundance

Carbon, the fundamental element of organic chemistry, is predominantly composed of the stable isotope ¹²C. However, a small, naturally occurring fraction exists as ¹³C, with a natural abundance of approximately 1.07%.[1] While this percentage may seem minor, the precise measurement of ¹³C distribution within a molecule provides a unique isotopic signature. This signature can be influenced by the synthetic pathway of the molecule, the geographical origin of its precursors, and various physical and chemical processes, a phenomenon known as isotopic fractionation.

For drug development professionals, understanding the natural ¹³C abundance of an active pharmaceutical ingredient (API) like acetophenone can be critical. It serves as a powerful tool for:

-

Authenticity and Origin Verification: Detecting counterfeit products or identifying the synthetic route used in manufacturing.

-

Metabolic and Mechanistic Studies: Tracing the fate of carbon atoms in biological systems without the need for artificial isotopic labeling.

-

Quality Control: Ensuring batch-to-batch consistency in the isotopic profile of a drug substance.

This guide will focus on acetophenone (C₈H₈O), a simple aromatic ketone, as a model compound to illustrate the principles and techniques for determining site-specific ¹³C natural abundance.

The Molecular Landscape of Acetophenone: A Positional Perspective

To comprehend the site-specific natural abundance of ¹³C in acetophenone, it is essential to first identify the chemically distinct carbon atoms within its structure. Acetophenone possesses eight carbon atoms, each with a unique chemical environment that can influence its ¹³C content.

Caption: Molecular structure of acetophenone with distinct carbon positions labeled.

The non-equivalent carbon atoms in acetophenone are:

-

Cα: The methyl carbon.

-

C=O: The carbonyl carbon.

-

C1: The aromatic carbon attached to the acetyl group.

-

C2, C6: The ortho-aromatic carbons.

-

C3, C5: The meta-aromatic carbons.

-

C4: The para-aromatic carbon.

The subtle variations in the ¹³C abundance at each of these positions create a detailed isotopic fingerprint of the molecule.

Analytical Methodologies for Determining ¹³C Natural Abundance

Two primary analytical techniques are employed for the precise determination of ¹³C natural abundance in organic compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy and Isotope Ratio Mass Spectrometry (IRMS).

Quantitative ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful, non-destructive technique that can provide site-specific isotopic information.[2][3] Because the NMR-active nucleus is ¹³C, this method directly probes the abundance of this isotope at each carbon position within the molecule.

Standard ¹³C NMR spectra are typically not quantitative due to the Nuclear Overhauser Effect (NOE) and long spin-lattice relaxation times (T₁). To achieve accurate and precise quantitative data for natural abundance studies, specific experimental parameters must be carefully chosen:

-

Proton Decoupling: To simplify the spectrum and improve the signal-to-noise ratio, broadband proton decoupling is employed. This collapses the multiplets arising from ¹H-¹³C coupling into singlets for each carbon.[4][5]

-

Suppression of the Nuclear Overhauser Effect (NOE): The NOE can artificially enhance the signals of protonated carbons, leading to inaccurate quantification. To mitigate this, inverse-gated decoupling is used. In this technique, the proton decoupler is only switched on during the acquisition of the free induction decay (FID), not during the relaxation delay. This approach eliminates the NOE while still providing a decoupled spectrum.

-

Sufficient Relaxation Delay: To ensure that all carbon nuclei have fully relaxed back to their equilibrium state before the next pulse, a long relaxation delay (typically 5 to 10 times the longest T₁ value of the carbons in the molecule) is crucial. This prevents signal saturation and ensures that the signal intensity is directly proportional to the number of ¹³C nuclei.

-

Sample Preparation: Prepare a high-concentration solution of acetophenone (e.g., 100-200 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-precision NMR tube. The high concentration is necessary to obtain an adequate signal-to-noise ratio for the low-abundance ¹³C isotope.[6]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and sensitivity.

-

Tune and match the ¹³C probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity.

-

-

Acquisition Parameters:

-

Pulse Sequence: Use a single-pulse experiment with inverse-gated proton decoupling.

-

Pulse Angle: A 90° pulse angle is often used to maximize the signal for a given number of scans.

-

Relaxation Delay (d1): Set a long relaxation delay (e.g., 30-60 seconds) to ensure full relaxation of all carbon nuclei. This is a critical parameter for accurate quantification.

-

Acquisition Time (aq): Set a sufficiently long acquisition time (e.g., 2-3 seconds) to ensure good digital resolution.

-

Number of Scans (ns): A large number of scans (e.g., 1024 or more) is required to achieve a high signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Perform a baseline correction.

-

Integrate the signals corresponding to each unique carbon atom in acetophenone. The integral of each peak is directly proportional to the ¹³C abundance at that position.

-

Caption: Workflow for quantitative ¹³C NMR analysis of acetophenone.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

For a highly precise measurement of the bulk ¹³C abundance of acetophenone, Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is the gold standard.[7][8] This technique can also be adapted for site-specific analysis through chemical degradation of the molecule into smaller fragments, although this is a more complex process.

The core principle of GC-IRMS is the conversion of the analyte into a simple gas (CO₂) whose isotopic ratio can be measured with very high precision by a dedicated mass spectrometer.[9]

-

Gas Chromatographic Separation: The GC separates acetophenone from the solvent and any impurities, ensuring that only the compound of interest enters the IRMS.

-

Combustion Interface: After separation, the acetophenone is quantitatively combusted in an oxidation furnace (typically containing copper oxide at high temperatures) to produce CO₂, H₂O, and N₂.

-

Water Removal: Water is subsequently removed from the gas stream using a permeable membrane or a chemical trap, as it can interfere with the CO₂ measurement.

-

Isotope Ratio Mass Spectrometer: The purified CO₂ gas is then introduced into the ion source of the IRMS. The mass spectrometer is designed to simultaneously measure the ion beams of the different isotopologues of CO₂ (masses 44, 45, and 46, corresponding to ¹²C¹⁶O₂, ¹³C¹⁶O₂, and ¹²C¹⁶O¹⁷O, respectively).

-

Sample Preparation: Prepare a dilute solution of acetophenone in a suitable solvent (e.g., hexane or dichloromethane). The concentration should be optimized to be within the linear dynamic range of the instrument.[9]

-

Instrument Setup:

-

GC: Install an appropriate capillary column for the separation of acetophenone. Optimize the temperature program for good peak shape and resolution.

-

Combustion Furnace: Set the temperature to the recommended value for complete combustion (e.g., 950-1000 °C).

-

IRMS: Calibrate the instrument using a reference CO₂ gas with a known isotopic composition.

-

-

Analysis:

-

Inject the acetophenone solution into the GC.

-

The separated acetophenone peak is automatically routed to the combustion furnace.

-

The resulting CO₂ is analyzed by the IRMS.

-

The ¹³C/¹²C ratio is measured and reported in delta (δ) notation relative to the Vienna Pee Dee Belemnite (VPDB) international standard.[10]

-

-

Data Analysis: The δ¹³C value is calculated using the following equation: δ¹³C (‰) = [ (R_sample / R_standard) - 1 ] * 1000 Where R_sample is the ¹³C/¹²C ratio of the sample and R_standard is the ¹³C/¹²C ratio of the VPDB standard.

Caption: Workflow for bulk ¹³C analysis of acetophenone by GC-IRMS.

Data Presentation and Interpretation

The data obtained from these analyses can be presented in a clear and comparative manner.

¹³C NMR Chemical Shifts and Natural Abundance of Acetophenone

The following table presents typical ¹³C NMR chemical shifts for acetophenone in CDCl₃ and provides a hypothetical example of site-specific natural abundance data that could be obtained from a quantitative ¹³C NMR experiment.

| Carbon Position | ¹³C Chemical Shift (ppm) | Hypothetical Natural ¹³C Abundance (%) |

| C=O | ~198.1 | 1.065 |

| C1 | ~137.1 | 1.072 |

| C4 | ~133.0 | 1.078 |

| C2, C6 | ~128.5 | 1.081 |

| C3, C5 | ~128.3 | 1.075 |

| Cα (CH₃) | ~26.6 | 1.069 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The natural abundance values are illustrative and will vary between samples.

The chemical shift data is consistent with values reported in the literature.[11][12] The variation in the hypothetical abundance values reflects the subtle isotopic fractionation that can occur during the synthesis of the molecule.

Bulk ¹³C Isotopic Signature from GC-IRMS

GC-IRMS provides a single, highly precise δ¹³C value for the entire molecule. For example, a typical δ¹³C value for a synthetically produced acetophenone might be in the range of -25‰ to -35‰ relative to VPDB. This value is an average of the isotopic composition of all eight carbon atoms, weighted by their contribution to the molecule.

Conclusion: A Self-Validating System for Isotopic Analysis

By employing both quantitative ¹³C NMR and GC-IRMS, a self-validating system for the analysis of the natural abundance of ¹³C in acetophenone is established. The bulk δ¹³C value obtained from IRMS should be consistent with the weighted average of the site-specific abundances determined by NMR. Any significant discrepancy between these two techniques would warrant further investigation into the experimental procedures or the sample itself.

This comprehensive approach, grounded in a thorough understanding of the underlying principles and meticulous experimental execution, provides researchers and drug development professionals with a robust framework for leveraging the power of natural isotopic analysis. The insights gained from such studies are invaluable for ensuring the authenticity, quality, and safety of pharmaceutical products.

References

- Vertex AI Search. (n.d.). 13C ANALYSIS OF ORGANIC COMPOUNDS.

- Canadian Science Publishing. (1965). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES.

- Scribd. (n.d.). Acetophenone 13C NMR Analysis.

- Wikipedia. (2023). Carbon-13.

- ACS Publications. (2010). δ13C Stable Isotope Analysis of Atmospheric Oxygenated Volatile Organic Compounds by Gas Chromatography-Isotope Ratio Mass Spectrometry.

- RSC Publishing. (n.d.). δ 13C compound-specific isotope analysis in organic compounds by GC/MC-ICPMS.

- PNAS. (2009). High-precision optical measurements of 13C/12C isotope ratios in organic compounds at natural abundance.

- PubMed. (n.d.). Determination of site-specific carbon isotope ratios at natural abundance by carbon-13 nuclear magnetic resonance spectroscopy.

- YouTube. (2022). abundance of the carbon-13 isotope & 13C NMR spectroscopy.

- Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.

- CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance).

- Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy.

Sources

- 1. Carbon-13 - Wikipedia [en.wikipedia.org]

- 2. Determination of site-specific carbon isotope ratios at natural abundance by carbon-13 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. δ 13C compound-specific isotope analysis in organic compounds by GC/MC-ICPMS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 9. it2isotopes.com [it2isotopes.com]

- 10. pnas.org [pnas.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. scribd.com [scribd.com]

Navigating the Isotopic Landscape: A Technical Guide to High-Purity Acetophenone-¹³C for Researchers and Drug Development Professionals

In the exacting world of pharmaceutical research and development, precision and reliability are the cornerstones of success. The journey from a promising molecule to a life-saving therapeutic is paved with rigorous analytical challenges. Among the essential tools in the modern analytical chemist's arsenal are stable isotope-labeled (SIL) compounds, which serve as the gold standard for quantitative analysis. This in-depth technical guide focuses on a particularly valuable SIL, high-purity Acetophenone-¹³C, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its sourcing, quality assessment, and application.

The Critical Role of Acetophenone-¹³C in Quantitative Bioanalysis

Acetophenone, the simplest aromatic ketone, is a common structural motif in many pharmaceutical compounds. Its ¹³C-labeled counterpart, Acetophenone-¹³C, has emerged as an indispensable internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The fundamental principle behind using a SIL internal standard is its near-identical chemical and physical behavior to the unlabeled analyte of interest.[1][2] This homology ensures that any variability introduced during sample preparation, chromatographic separation, and ionization in the mass spectrometer affects both the analyte and the internal standard equally, thus allowing for highly accurate and precise quantification.[1][2][3]

The use of ¹³C-labeled standards is often preferred over deuterated (²H) analogues. While deuterium labeling is a common practice, it can sometimes lead to chromatographic separation from the unlabeled analyte due to the "isotope effect," which can compromise quantification accuracy.[4][5] ¹³C-labeled compounds, having a more similar mass and identical chemical properties, typically co-elute with the analyte, providing superior correction for matrix effects and ionization suppression.[4][5]

Sourcing High-Purity Acetophenone-¹³C: A Landscape of Commercial Suppliers

The reliability of any quantitative bioanalytical method is fundamentally dependent on the quality of the internal standard. Therefore, sourcing high-purity Acetophenone-¹³C from reputable commercial suppliers is a critical first step. The market offers a range of Acetophenone-¹³C isotopologues, each with specific labeling patterns to suit different analytical needs.

Key Commercial Suppliers:

A number of well-established companies specialize in the synthesis and supply of stable isotope-labeled compounds. These include:

-

Sigma-Aldrich (Merck): A leading global supplier of chemicals and laboratory equipment, offering a variety of Acetophenone-¹³C isotopologues with high isotopic and chemical purity.[1]

-

Cambridge Isotope Laboratories, Inc. (CIL): A world leader in the production of stable isotopes and stable isotope-labeled compounds, providing a wide range of ¹³C-labeled products, including various forms of Acetophenone-¹³C.[6]

-

Toronto Research Chemicals (TRC): Specializes in the synthesis of complex organic chemicals for biomedical research and offers a portfolio of isotopically labeled compounds.

-

MedChemExpress: A supplier of research chemicals and biochemicals, including labeled compounds for drug discovery and development.[7]

-

ChemicalBook: An online platform that lists various suppliers and traders of chemical products, which can be a useful resource for comparing offerings.

Available Isotopologues of Acetophenone-¹³C:

Suppliers typically offer several isotopologues of Acetophenone-¹³C, allowing researchers to choose the most appropriate one for their specific application. Common variants include:

| Isotopologue | Description | Typical Isotopic Purity |

| Acetophenone-¹³C₈ | All eight carbon atoms are labeled with ¹³C. | ≥ 99 atom % ¹³C |

| Acetophenone-(ring-¹³C₆) | The six carbon atoms of the phenyl ring are labeled. | ≥ 99 atom % ¹³C |

| Acetophenone-α-¹³C | The carbonyl carbon is labeled. | ≥ 99 atom % ¹³C |

| Acetophenone-β-¹³C | The methyl carbon is labeled. | ≥ 99 atom % ¹³C |

The choice of isotopologue depends on the fragmentation pattern of the analyte in the mass spectrometer and the desire to avoid any potential for isotopic exchange.

Caption: A decision-making workflow for selecting a commercial supplier of high-purity Acetophenone-¹³C.

Quality Control and Validation: Ensuring the Integrity of Your Internal Standard

The adage "garbage in, garbage out" holds particularly true in quantitative analysis. A thorough assessment of the quality of the procured Acetophenone-¹³C is a non-negotiable step. This is typically initiated by scrutinizing the supplier's Certificate of Analysis (CoA) and may be supplemented with in-house verification.

Key Quality Parameters on a Certificate of Analysis:

-

Isotopic Purity/Enrichment: This specifies the percentage of the labeled compound that contains the ¹³C isotope at the designated positions. High isotopic purity (typically ≥99 atom % ¹³C) is crucial to minimize the contribution of the internal standard's signal to the analyte's signal.

-

Chemical Purity: This indicates the percentage of the material that is the desired compound, exclusive of isotopic variants and other chemical impurities. High chemical purity (typically ≥98%) is essential to avoid interference from impurities that may co-elute with the analyte.

-

Identity Confirmation: The CoA should provide evidence of the compound's structure, typically confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

A representative Certificate of Analysis for a high-purity labeled compound would detail these parameters, providing the end-user with confidence in the material's quality.[8]

Application Protocol: Quantification of a Model Analyte in Human Plasma

To illustrate the practical application of Acetophenone-¹³C, this section outlines a detailed, step-by-step methodology for the quantification of a hypothetical small molecule drug, "Drug X," in human plasma using Acetophenone-(ring-¹³C₆) as an internal standard. This protocol is based on established principles of bioanalytical method development and validation.[9][10][11]

Experimental Protocol:

1. Preparation of Stock and Working Solutions:

-

Drug X Stock Solution (1 mg/mL): Accurately weigh and dissolve Drug X in a suitable organic solvent (e.g., methanol).

-

Acetophenone-(ring-¹³C₆) Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Acetophenone-(ring-¹³C₆) in the same solvent.

-

Working Solutions: Prepare serial dilutions of the Drug X stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the IS at a concentration that provides an optimal response in the LC-MS/MS system.

2. Sample Preparation (Protein Precipitation):

-

To 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 150 µL of the IS working solution in acetonitrile.

-

Vortex the mixture for 30 seconds to precipitate plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative, depending on the analyte's properties.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Drug X and Acetophenone-(ring-¹³C₆).

Caption: A schematic representation of the bioanalytical workflow for quantifying an analyte in plasma using a ¹³C-labeled internal standard.

Data Analysis and Interpretation: Navigating Potential Pitfalls

The final step in the analytical process is the accurate interpretation of the generated data. While SIL-ISs significantly enhance data quality, it is crucial to be aware of potential challenges.

Isotopic Contribution and Cross-Talk:

One potential issue is the "cross-talk" or isotopic contribution, where the signal from the naturally occurring isotopes of the analyte contributes to the signal of the internal standard, or vice versa.[12][13] This is more pronounced for analytes with high molecular weights or those containing elements with abundant natural isotopes (e.g., chlorine, bromine).[13] This can lead to non-linear calibration curves and biased results.[12][13]

Mitigation Strategies:

-

Use of High-Purity IS: Employing an internal standard with very high isotopic enrichment minimizes its contribution to the analyte signal.

-

Selection of Appropriate MRM Transitions: Choose precursor and product ions that are unique to the analyte and the IS and have minimal overlap.

-

Mathematical Correction: In some cases, mathematical algorithms can be applied to correct for the isotopic contribution.[12]

-

Monitoring a Less Abundant IS Isotope: A novel approach involves monitoring a less abundant isotope of the SIL-IS that has minimal or no contribution from the analyte's isotopes.[13]

Conclusion: The Foundation of Reliable Bioanalysis

High-purity Acetophenone-¹³C and other stable isotope-labeled internal standards are not merely reagents; they are the bedrock of robust and reliable quantitative bioanalysis. By understanding the principles of their application, carefully selecting suppliers, rigorously assessing their quality, and implementing validated analytical methods, researchers and drug development professionals can generate data of the highest integrity. This, in turn, accelerates the development of safe and effective medicines, ultimately benefiting public health. This guide serves as a foundational resource to navigate the complexities of using Acetophenone-¹³C, empowering scientists to achieve excellence in their analytical endeavors.

References

- BenchChem. (2025). A Researcher's Guide to Validating Analytical Methods: The Gold Standard of Stable Isotope.

- Sigma-Aldrich.

- National Center for Biotechnology Information. (2023).

- American Chemical Society. (2019). Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. Analytical Chemistry.

- National Institutes of Health. (n.d.). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis.

- Wang, M. (2025).

- U.S. Food and Drug Administration. (2018).

- PubMed. (2022).

- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)

- U.S. Food and Drug Administration. (n.d.).

- Slideshare. (n.d.).

- BenchChem. (n.d.).

- U.S. Food and Drug Administration. (2001).

- BenchChem. (n.d.).

- BenchChem. (n.d.). Technical Support Center: Troubleshooting Internal Standard Variability in LC-MS.

- Cambridge Isotope Laboratories, Inc. (2011). Stable Isotopes for Mass Spectrometry.

- MDPI. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma.

- National Institutes of Health. (n.d.).

- ResearchGate. (2011). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples.

- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.

- Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.

- CIL. (n.d.). Benefits of ¹³C vs. D Standards in Clinical Mass Spectrometry Measurements.

- Emery Pharma. (2024).

- PubMed. (2023). Advantages of using biologically generated ¹³C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics.

- Journal of Applied Pharmaceutical Science. (2024).

- MedChemExpress. (n.d.). Acetophenone-¹³C (1-Phenylethan-1-One-¹³C) | Stable Isotope.

- IOSR Journals. (2025).

- Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.

- National Institutes of Health. (n.d.).

- Creative Proteomics. (n.d.). ¹³C ¹⁸O Labeled Compounds.

- Royal Society of Chemistry. (n.d.). Development and validation of LC–MS/MS method for the quantitation of lenalidomide in human plasma using Box–Behnken experimental design.

- J-Stage. (2021). Stable Isotope Labeling by Carbon-13 in Bacteria Culture for the Analysis of Residual Avermectin Using Stable Isotope Dilution L.

- SpringerLink. (2025). Evaluation of minimal ¹³C-labelling for stable isotope dilution in organic analysis.

Sources

- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]

- 2. nebiolab.com [nebiolab.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. ukisotope.com [ukisotope.com]

- 6. ckisotopes.com [ckisotopes.com]

- 7. scispace.com [scispace.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Nuances of Acetophenone-13C: A Comprehensive Guide to Safe Handling and Application

For the dedicated researcher, scientist, and drug development professional, the integration of isotopically labeled compounds is a cornerstone of modern analytical techniques. Acetophenone-13C, a stable isotope-labeled analog of the versatile aromatic ketone, offers a powerful tool for tracing metabolic pathways, elucidating reaction mechanisms, and serving as an internal standard in quantitative analyses. However, its effective and safe utilization hinges on a thorough understanding of its properties and the implementation of rigorous handling protocols. This guide provides an in-depth exploration of the safety and handling guidelines for this compound, grounded in established scientific principles and practical laboratory experience.

Understanding this compound: Beyond the Label

This compound is chemically identical to its unlabeled counterpart, with the exception that one or more of its carbon atoms have been replaced with the stable, non-radioactive carbon-13 (¹³C) isotope. This subtle yet significant alteration in its atomic mass allows for its differentiation and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] It is crucial to recognize that the chemical reactivity and the immediate physical and toxicological hazards of this compound are essentially the same as those of standard acetophenone.[2][] Therefore, the foundation of its safe handling lies in a comprehensive understanding of the hazards associated with acetophenone.

Hazard Identification and Risk Assessment

Acetophenone is classified as a combustible liquid and is harmful if swallowed. It can cause serious eye irritation and may cause mild skin and respiratory tract irritation.[4][5][6][7] In high concentrations, its vapors can have a narcotic effect.[][7]

Key Hazard Statements:

-

H402: Harmful to aquatic life.[4]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantities being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.

Physical and Chemical Properties of Acetophenone

| Property | Value | Source |

| Molecular Formula | C₈H₈O | [4] |

| Molecular Weight | ~121.15 g/mol (for ¹³C₁ variant) | [9] |

| Appearance | Colorless to light yellow liquid | [10] |

| Odor | Sweet, pungent, orange-blossom-like | [5][11] |

| Boiling Point | 202 °C (396 °F) | [9][12] |

| Melting Point | 19-20 °C (66-68 °F) | [9][12] |

| Flash Point | 77 °C (170.6 °F) - Closed Cup | [2][7] |

| Water Solubility | Slightly soluble | [2][11] |

| Vapor Density | 4.1 (Air = 1) | [11] |

Personal Protective Equipment (PPE): The First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers determine the appropriate PPE for each workplace hazard.[2] For handling this compound, the following PPE is essential:

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes and vapors.[4][13]

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or PVC, that are impermeable to acetophenone.[2][13] Gloves should be inspected before use and disposed of properly after handling the chemical.[4]

-

Skin and Body Protection: A laboratory coat should be worn to prevent skin contact.[10] In situations with a higher risk of splashing, additional protective clothing may be necessary.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5][10] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[5]

Caption: A workflow diagram illustrating the mandatory PPE protocol for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to ensuring a safe laboratory environment.

Handling:

-

Ventilation: Always handle this compound in a well-ventilated area, with a preference for a certified chemical fume hood to control vapor exposure.[][14]

-

Ignition Sources: Keep the compound away from open flames, sparks, and hot surfaces, as it is a combustible liquid.[4] Use non-sparking tools when handling containers.[2]

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in areas where the chemical is handled.[4][5] Wash hands thoroughly after handling.[4]

-

Isotopic Purity: To maintain the integrity of research data, it is crucial to prevent cross-contamination with unlabeled acetophenone or other chemicals. Use dedicated glassware and equipment, and clean them meticulously after use.

Storage:

-

Container: Store in a tightly closed, properly labeled container.[10][14]

-

Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[][14][15]

-

Incompatibilities: Store separately from strong oxidizing agents, strong bases, and strong reducing agents.[4]

-

Segregation: Ensure that the storage area for combustible liquids is designed to prevent the accumulation of vapors, which are heavier than air and can travel to a distant ignition source.[]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[5]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[2]

-